2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol
Description
Properties
IUPAC Name |
2-[benzyl(1H-imidazol-5-ylmethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-7-6-16(10-13-8-14-11-15-13)9-12-4-2-1-3-5-12/h1-5,8,11,17H,6-7,9-10H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFHMCCBZZUJKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=CN=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624906 | |
| Record name | 2-{Benzyl[(1H-imidazol-5-yl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
601515-03-1 | |
| Record name | 2-{Benzyl[(1H-imidazol-5-yl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol typically involves the reaction of an imidazole derivative with a benzylamine derivative under controlled conditions. One common method includes:
Starting Materials: Imidazole-4-carboxaldehyde and benzylamine.
Reaction: The imidazole-4-carboxaldehyde is reacted with benzylamine in the presence of a reducing agent such as sodium borohydride to form the intermediate 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)methanol.
Final Step: The intermediate is then subjected to an oxidation reaction using an oxidizing agent like pyridinium chlorochromate to yield the final product, 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)acetaldehyde.
Reduction: 2-(((1H-Dihydroimidazol-4-yl)methyl)(benzyl)amino)ethanol.
Substitution: 2-(((1H-Imidazol-4-yl)methyl)(substituted benzyl)amino)ethanol.
Scientific Research Applications
2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol is an organic compound with an imidazole ring and a benzyl group, with the molecular formula and a molecular weight of approximately 231.29 g/mol. It is a compound of interest in medicinal chemistry because imidazole derivatives are found in biologically active compounds and pharmaceuticals. The hydroxyl group attached to the ethanol part of the structure enhances its solubility in polar solvents and may contribute to its biological activity. The imidazole ring can coordinate with metal ions, making it a valuable component in enzyme inhibitors and therapeutic agents.
Applications
2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol has several applications across various fields:
- Pharmaceuticals It can be a precursor in synthesizing drugs, particularly those targeting enzymes and metalloproteins.
- Agrochemicals It can be used in developing pesticides and herbicides.
- Material Science It can be a component in creating novel polymers and coatings.
- Catalysis Due to its ability to coordinate with metal ions, it can serve as a ligand in various catalytic processes.
Biological Activity
The biological activity of 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol has been explored in various studies:
- Enzyme Inhibition It can inhibit enzymes by coordinating with metal ions in their active sites.
- Antimicrobial Activity It can disrupt microbial cell membranes and interfere with metabolic pathways.
- Anticancer Potential It can interfere with cancer cell growth by interacting with DNA and proteins.
Synthesis
The synthesis of 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol typically involves:
- Alkylation of Imidazole : Reacting imidazole with benzyl chloride to form N-benzylimidazole.
- Amine Addition : Adding aminoethanol to the N-benzylimidazole derivative.
- Reduction : Reducing the intermediate to obtain the final product.
Mechanism of Action
The mechanism of action of 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, potentially inhibiting their activity. Additionally, the benzyl group may enhance the compound’s binding affinity to hydrophobic pockets within proteins, thereby modulating their function.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features and properties of 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol and analogous compounds:
Biological Activity
The compound 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol is an organic molecule characterized by the presence of an imidazole ring and a benzyl group. Its molecular formula is , with a molecular weight of approximately 231.29 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.
Chemical Structure and Properties
The structure of 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol includes a hydroxyl group attached to an ethanol moiety, which enhances its solubility in polar solvents, potentially contributing to its biological activity. The imidazole ring is known for its ability to coordinate with metal ions, making it a valuable component in enzyme inhibitors and other therapeutic agents.
Antimicrobial Activity
Research indicates that compounds containing imidazole derivatives exhibit significant antimicrobial properties. In a study examining various synthesized alkaloids, several showed moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli . While specific data on 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol's MIC values are not provided, its structural similarity to active compounds suggests potential efficacy.
The biological activity of 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol is likely mediated through its interactions with specific molecular targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their function.
- Protein Binding : The benzyl group may enhance binding affinity to hydrophobic pockets within proteins, modulating their activity and influencing cellular pathways .
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
